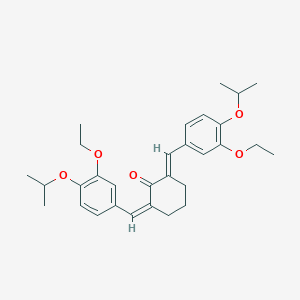![molecular formula C23H20N2O4 B442842 10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442842.png)
10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound featuring a unique structure with multiple fused rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan rings, followed by their incorporation into the dibenzo[b,e][1,4]diazepine framework. Key steps include:
Formation of furan rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the dibenzo[b,e][1,4]diazepine core: This involves the condensation of suitable aromatic amines with diketones or aldehydes.
Introduction of the ethanone group: This step typically involves acylation reactions using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Wirkmechanismus
The mechanism of action of 10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.
Benzofuran: Contains a single furan ring fused to a benzene ring.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan rings.
Uniqueness
10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of multiple fused rings and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H20N2O4 |
|---|---|
Molekulargewicht |
388.4g/mol |
IUPAC-Name |
5-acetyl-6,9-bis(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H20N2O4/c1-14(26)25-18-7-3-2-6-16(18)24-17-12-15(20-8-4-10-28-20)13-19(27)22(17)23(25)21-9-5-11-29-21/h2-11,15,23-24H,12-13H2,1H3 |
InChI-Schlüssel |
QTMXCZCRGVTYQT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=CO5 |
Kanonische SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-3-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B442760.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-3-({3-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-3-oxopropyl}sulfanyl)propanamide](/img/structure/B442761.png)

![N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B442763.png)
![N-(4-chlorobenzyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B442765.png)
![2-(4-ethoxyphenyl)-N-[2-(4-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B442766.png)
![2-[(1-ADAMANTYLCARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B442769.png)

![N-benzyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442775.png)
![N-{4-[(3,4-dichloroanilino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B442777.png)
![ethyl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B442778.png)
![2-(2-chlorophenoxy)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B442779.png)
![2-(4-bromophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B442780.png)
![Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B442781.png)
